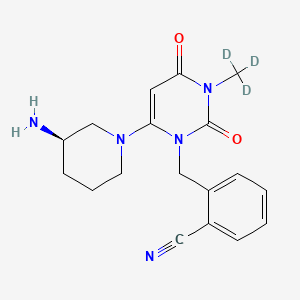

Trimethylamine-d9 Hydrochloride

Overview

Description

Trimethylamine-d9 Hydrochloride, also known as Trimethyl-D9-Ammonium Hydrochloride, is a versatile building block used in the synthesis of various compounds . It is used in the synthesis of cholines, plant growth regulators, strongly basic anion exchange resins, dye leveling agents, and a number of basic dyes .

Synthesis Analysis

Trimethylamine Hydrochloride can be synthesized from technical ammonium chloride and paraformaldehyde . The reaction mixture is gradually heated, leading to liquefaction and a vigorous evolution of carbon dioxide. The reaction is allowed to continue without further heating until the gas evolution is less vigorous. Heat is again applied and the temperature of the bath raised until there is practically no more evolution of carbon dioxide .

Molecular Structure Analysis

The molecular formula of Trimethylamine-d9 Hydrochloride is C3 2H9 N . Cl H . The structure of Trimethylamine can be found in various databases .

Chemical Reactions Analysis

Trimethylamine is a very polar basic compound with a pKa of about 10 . It is used as a building block in pharmaceutical, agricultural, and chemical industries . Trimethylamine-N-oxide (TMAO), a microbiome-derived metabolite from the metabolism of choline, betaine, and carnitines, is associated with adverse cardiovascular outcomes .

Physical And Chemical Properties Analysis

Trimethylamine-d9 Hydrochloride is a white to pale yellow solid . It has a molecular weight of 104.63 . The vapor density is 2.09 (vs air), the vapor pressure is 13.3 psi (at 21 °C), and the density is 0.734 g/mL at 25 °C (lit.) .

Scientific Research Applications

Manufacture of Quaternary Ammonium Compounds

Trimethylamine hydrochloride is used in the manufacture of quaternary ammonium compounds . These compounds are widely used as disinfectants, surfactants, fabric softeners, and as antistatic agents in shampoos and cosmetics.

Insect Attractant

It is also used as an insect attractant . This application is particularly useful in pest control and in studying insect behavior.

Synthesis of Choline Chloride

Trimethylamine hydrochloride serves as a raw material for the synthesis of choline chloride , which is an important additive in poultry feed. It plays a vital role in building and maintaining cell structure and function.

Production of Ion Exchange Resins

It is used in the production of ion exchange resins . These resins are used in water purification, water softening, and in the separation of elements.

Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO)

Trimethylamine-d9 Hydrochloride is used in the simultaneous measurement of urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry . TMA is a gut microbial metabolite, and TMAO has been demonstrated to portend a pro-inflammatory state, contributing to chronic diseases such as cardiovascular disease and chronic kidney disease .

Quantification of TMAO and its Precursors

Trimethylamine-d9 Hydrochloride is used in the simultaneous quantification of TMAO and its precursors (TMA, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine) in clinical and food samples . This is particularly important due to the potential link of these compounds to adverse cardiovascular outcomes .

Mechanism of Action

Target of Action

Trimethylamine-d9 Hydrochloride, also known as Trimethyl-d9-amine hydrochloride, is a versatile building block used in the synthesis of various compounds

Mode of Action

It is known to be used in the synthesis of various compounds, indicating its role as a reactant in chemical reactions .

Biochemical Pathways

Trimethylamine, the non-deuterated form of Trimethylamine-d9, is produced by the gut microbiota from dietary quaternary amines, mainly choline and carnitine . It is associated with atherosclerosis and severe cardiovascular disease . .

Pharmacokinetics

A study on the serum pharmacokinetics of choline, trimethylamine, and trimethylamine-n-oxide after oral gavage of phosphatidylcholines in mice has been conducted . This study might provide some insights into the ADME properties of Trimethylamine-d9 Hydrochloride, given the structural similarities.

Result of Action

It is known that trimethylamine, once oxidized in the liver to form trimethylamine n-oxide (tmao), can have detrimental effects on cardiovascular health .

Safety and Hazards

properties

IUPAC Name |

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746130 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18856-86-5 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18856-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)